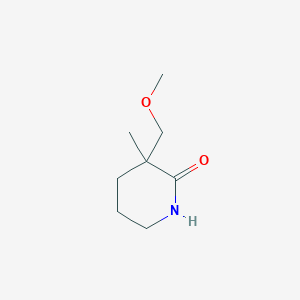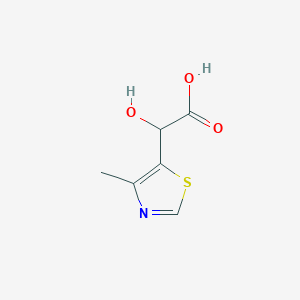
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid is an organic compound with the molecular formula C6H7NO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid typically involves the reaction of 4-methyl-5-thiazolecarboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of certain antibiotics and antiviral agents.
Industry: The compound is utilized in the production of dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
- 2-Mercapto-4-methyl-5-thiazoleacetic Acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolylacetic Acid
- 4-Methyl-2-thioxo-2,3-dihydrothiazol-5-ylacetic Acid
Comparison: Compared to these similar compounds, 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid exhibits unique properties due to the presence of the hydroxyl group. This functional group enhances its solubility in water and its ability to form hydrogen bonds, which can significantly influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H7NO3S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c1-3-5(11-2-7-3)4(8)6(9)10/h2,4,8H,1H3,(H,9,10) |
Clé InChI |
VQWLYYZPRVQNOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



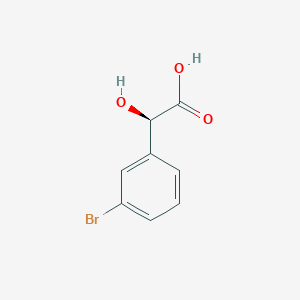
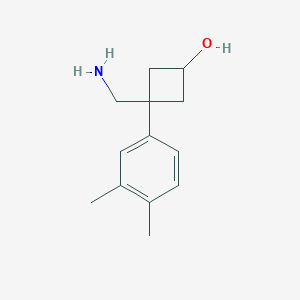
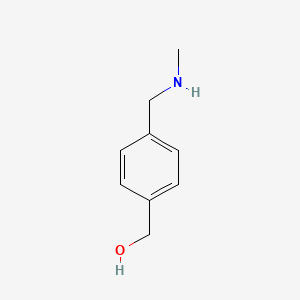
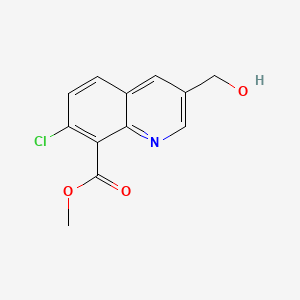
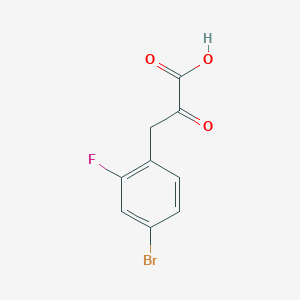

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
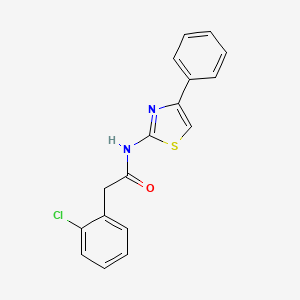
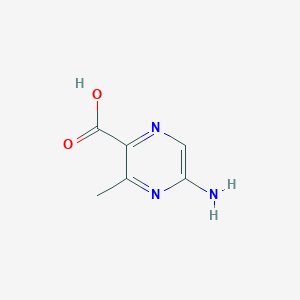
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)

